molecular formula C15H17FN2O3S B394344 2-(Methylsulfanyl)ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-(Methylsulfanyl)ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B394344
M. Wt: 324.4g/mol
InChI Key: LKZVHHMEEDQWDN-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylsulfanyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then reacted with 2-(methylsulfanyl)ethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C15H17FN2O3S

Molecular Weight

324.4g/mol

IUPAC Name

2-methylsulfanylethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H17FN2O3S/c1-9-12(14(19)21-7-8-22-2)13(18-15(20)17-9)10-3-5-11(16)6-4-10/h3-6,13H,7-8H2,1-2H3,(H2,17,18,20)

InChI Key

LKZVHHMEEDQWDN-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)OCCSC

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)OCCSC

Origin of Product

United States

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